Dimethyl-n-chlorophenylchlorosilane

Description

Its structure imparts reactivity typical of chlorosilanes, making it valuable in organic synthesis, surface modification, and polymer chemistry.

Properties

IUPAC Name |

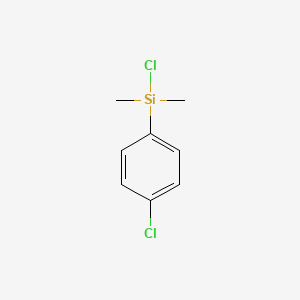

chloro-(4-chlorophenyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2Si/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSSAIWWQLYKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335063 | |

| Record name | Dimethyl-n-chlorophenylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-92-3 | |

| Record name | 1-Chloro-4-(chlorodimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl-n-chlorophenylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-n-chlorophenylchlorosilane can be synthesized through the reaction of dimethyldichlorosilane with chlorobenzene in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:

(CH₃)₂SiCl₂+C₆H₅Cl→(CH₃)₂Si(C₆H₄Cl)Cl+HCl

The reaction is carried out at elevated temperatures, often in the range of 100-150°C, and may require a Lewis acid catalyst such as aluminum chloride to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of high-purity reactants and stringent control of reaction conditions are crucial to obtaining a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-n-chlorophenylchlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom attached to the silicon can be substituted with other nucleophiles such as alcohols, amines, or thiols, leading to the formation of siloxanes, silazanes, or silthianes.

Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

Alcohols: React with this compound to form alkoxysilanes.

Amines: React to form aminated silanes.

Water: Hydrolyzes the compound to form silanols and hydrochloric acid.

Oxidizing Agents: Such as hydrogen peroxide or peracids, can oxidize the silicon-chlorine bond to form silanols.

Major Products Formed

Siloxanes: Formed through hydrolysis or oxidation reactions.

Silanols: Formed through hydrolysis or oxidation.

Aminated Silanes: Formed through substitution with amines.

Scientific Research Applications

Dimethyl-n-chlorophenylchlorosilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds, including siloxanes, silazanes, and silthianes.

Materials Science: Employed in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.

Biology and Medicine: Utilized in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.

Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of dimethyl-n-chlorophenylchlorosilane involves the reactivity of the silicon-chlorine bond. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : Likely $ \text{C}8\text{H}9\text{Cl}_2\text{Si} $ (inferred from structural analogs).

- Reactivity : Hydrolyzes in the presence of moisture, releasing HCl and forming siloxane networks.

- Applications : Intermediate in silicone resin production, adhesion promoters, and hydrophobic coatings.

Comparison with Similar Compounds

The following table and analysis compare dimethyl-n-chlorophenylchlorosilane with structurally related chlorosilanes, focusing on reactivity, stability, and industrial relevance.

Key Findings:

Reactivity Trends :

- This compound exhibits moderate reactivity between dimethyldichlorosilane (fast hydrolysis) and (dichlorophenyl)trichlorosilane (slower hydrolysis). The chlorophenyl group reduces hydrolysis rates compared to aliphatic chlorosilanes .

- Trichlorinated derivatives (e.g., (dichlorophenyl)trichlorosilane) show greater thermal stability, making them suitable for high-temperature applications .

Toxicity and Safety :

- All chlorosilanes release HCl upon hydrolysis, necessitating corrosion-resistant equipment. This compound likely shares handling protocols with chlorophenyltrichlorosilane, requiring indirect vent goggles and respirators .

- Dimethyldichlorosilane lacks formal exposure limits, but its hazards are well-documented, emphasizing the need for rigorous safety measures across this compound class .

Functional Versatility :

- Phenyl-substituted silanes (e.g., this compound) are preferred in coatings requiring aromatic stability and UV resistance. In contrast, aliphatic analogs like dimethyldichlorosilane prioritize flexibility in silicone elastomers .

Biological Activity

Dimethyl-n-chlorophenylchlorosilane (DMCPCS) is a compound belonging to the class of organosilicon compounds, specifically silanes with halogen substituents. Its biological activity has garnered attention in recent years due to its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of DMCPCS, highlighting its mechanisms of action, research findings, and case studies.

- Chemical Formula : CHClSi

- Molecular Weight : 205.156 g/mol

- CAS Registry Number : 825-92-3

Research indicates that DMCPCS may exert its biological effects through various mechanisms, including:

- Inhibition of Cancer Cell Proliferation : Studies have shown that DMCPCS can inhibit the growth of certain cancer cell lines, potentially through interference with critical signaling pathways involved in cell proliferation and survival.

- Interaction with Heat Shock Proteins (HSPs) : Similar to other organosilicon compounds, DMCPCS may interact with HSPs, particularly TRAP1 and HSP90, which are implicated in cancer cell survival and apoptosis. This interaction could lead to enhanced apoptotic activity in cancer cells while sparing normal cells.

Antiproliferative Activity

A study investigated the antiproliferative effects of DMCPCS on various cancer cell lines. The results indicated:

- IC Values : The compound exhibited significant inhibitory effects on cancer cells, with IC values ranging from 0.12 mg/mL to 0.81 mg/mL for different derivatives tested against HCT-116 colon cancer cells.

- Selectivity : DMCPCS demonstrated higher selectivity towards cancerous cells compared to non-cancerous cells (e.g., HEK-293), suggesting a targeted action that minimizes toxicity to normal tissues.

| Compound | IC (mg/mL) | Cell Line |

|---|---|---|

| DMCPCS | 0.12 | HCT-116 |

| Control | 2.29 | Doxorubicin (standard drug) |

Case Studies

-

Study on HCT-116 Cells :

- In a controlled experiment, HCT-116 cells treated with DMCPCS showed significant nuclear disintegration as evidenced by DAPI staining. The treated cells exhibited reduced fluorescence intensity, indicating loss of DNA integrity and cell viability.

-

Mechanistic Insights :

- Molecular docking studies suggested that DMCPCS binds effectively to TRAP1, enhancing its potential as an anticancer agent by disrupting the protective mechanisms afforded by heat shock proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.